![molecular formula C10H9BrClN B13122617 7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B13122617.png)
7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indoline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7’-Bromo-5’-chlorospiro[cyclopropane-1,3’-indoline] is a spirocyclic compound that features a unique structure where a cyclopropane ring is fused to an indoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Bromo-5’-chlorospiro[cyclopropane-1,3’-indoline] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7’-Bromo-5’-chlorospiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indoline moiety can be oxidized to form indole derivatives, while reduction reactions can modify the cyclopropane ring.
Cyclization Reactions: Further cyclization can lead to the formation of more complex spirocyclic structures.
Common Reagents and Conditions
Halogenation: Bromine and chlorine are used for introducing bromo and chloro substituents.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted indoline and indole derivatives, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
7’-Bromo-5’-chlorospiro[cyclopropane-1,3’-indoline] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7’-Bromo-5’-chlorospiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopropane-1,3’-indoline]: Lacks the bromo and chloro substituents but has a similar spirocyclic structure.
7’-Bromo-5’-chlorospiro[cyclopropane-1,3’-indole]: Similar structure but with an indole moiety instead of indoline.
Spiro[cyclopropane-1,3’-benzofuran]: Features a benzofuran ring instead of indoline.
Uniqueness
7’-Bromo-5’-chlorospiro[cyclopropane-1,3’-indoline] is unique due to the presence of both bromo and chloro substituents, which can significantly alter its chemical reactivity and biological activity compared to other spirocyclic compounds. These substituents can also provide additional sites for further functionalization, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H9BrClN |
|---|---|
Peso molecular |
258.54 g/mol |
Nombre IUPAC |
7-bromo-5-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C10H9BrClN/c11-8-4-6(12)3-7-9(8)13-5-10(7)1-2-10/h3-4,13H,1-2,5H2 |
Clave InChI |
VSCLLTXIIYCAJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CNC3=C2C=C(C=C3Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


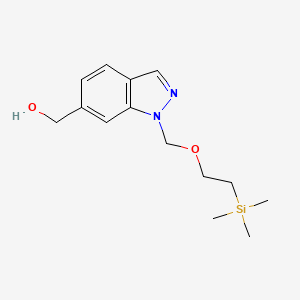
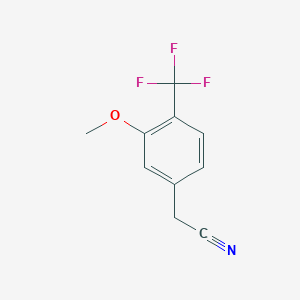
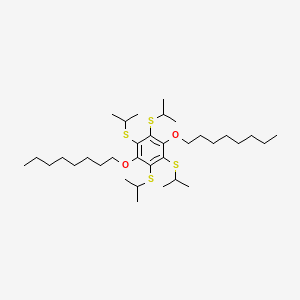
![Imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B13122563.png)
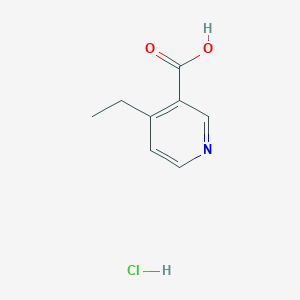
![4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)
![(3aR,4aR,8R,8aR,9aR)-8-Hydroxy-8a-methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13122573.png)
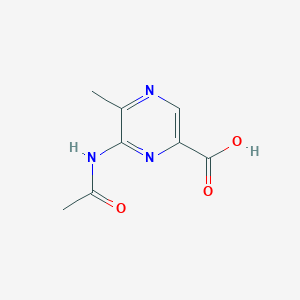
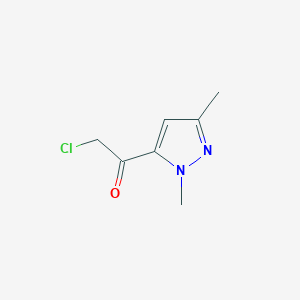

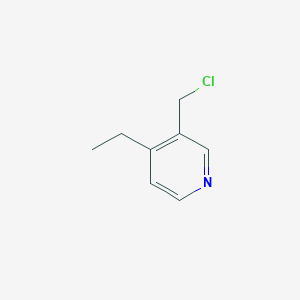
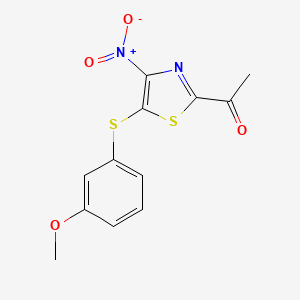
![N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine](/img/structure/B13122600.png)

